molecular formula C17H16N4 B1331231 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine CAS No. 413620-13-0

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine

Cat. No.: B1331231
CAS No.: 413620-13-0
M. Wt: 276.34 g/mol
InChI Key: TZLATRIAIDVTTD-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrimidine ring substituted with a methylhydrazinyl group at the 2-position and phenyl groups at the 4- and 6-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine typically involves the reaction of 4,6-diphenylpyrimidine with methylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylhydrazinyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the methylhydrazinyl group.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine involves its interaction with specific molecular targets. The methylhydrazinyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylhydrazinyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(1-Methylhydrazinyl)pyrazine: Contains a pyrazine ring, offering different electronic properties.

    4,6-Diphenylpyrimidine: Lacks the methylhydrazinyl group, affecting its reactivity and applications.

Uniqueness

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine is unique due to the combination of its pyrimidine ring with both methylhydrazinyl and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLATRIAIDVTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355084
Record name 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198305
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

413620-13-0
Record name 2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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